2,4-Diethylpyrimidine-5-carboxylic acid
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Overview
Description
2,4-Diethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two ethyl groups at positions 2 and 4 and a carboxylic acid group at position 5 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to form 2-substituted pyrimidine-5-carboxylic esters . The reaction conditions typically involve the use of a base such as sodium methoxide and a solvent like methanol. The resulting ester can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyrimidine derivatives, reduced alcohols, and substituted pyrimidine compounds with different functional groups replacing the ethyl or carboxylic acid groups.
Scientific Research Applications
2,4-Diethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Diethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biochemical processes. For example, its derivatives may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,4-Diethylpyrimidine-5-carboxylic acid can be compared with other similar pyrimidine compounds, such as:
2,4-Diaminopyrimidine: This compound has amino groups at positions 2 and 4 instead of ethyl groups and is known for its use in pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound has hydroxyl groups at positions 2 and 4 and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2,4-diethylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJPZDDUGELKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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